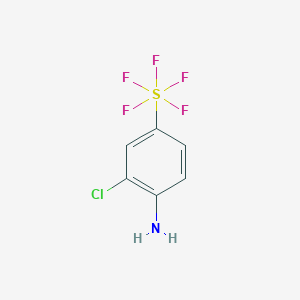

(4-Amino-3-chlorophenyl)pentafluorosulfur

Description

(4-Amino-3-chlorophenyl)pentafluorosulfur is a specialized organofluorine compound characterized by a pentafluorosulfur (SF₅) group attached to a substituted phenyl ring. The phenyl ring features an amino (-NH₂) group at the para position and a chlorine atom at the meta position, creating a unique electronic and steric profile.

Properties

IUPAC Name |

2-chloro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOCFJZDJRKCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477816 | |

| Record name | AGN-PC-0NHU53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165114-85-2 | |

| Record name | (OC-6-21)-(4-Amino-3-chlorophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165114-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NHU53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (4-Amino-3-chlorophenyl)pentafluorosulfur typically involves the reaction of 4-amino-3-chlorobenzene with sulfur tetrafluoride under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent decomposition .

Chemical Reactions Analysis

(4-Amino-3-chlorophenyl)pentafluorosulfur undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert the pentafluorosulfur group to other sulfur-containing functional groups.

Common reagents used in these reactions include sulfur tetrafluoride, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Amino-3-chlorophenyl)pentafluorosulfur has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Mechanism of Action

The mechanism of action of (4-Amino-3-chlorophenyl)pentafluorosulfur is not fully understood. it is believed to interact with various molecular targets through its amino and pentafluorosulfur groups. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Amino-3-chlorophenyl)pentafluorosulfur with structurally or functionally related SF₅-containing compounds, focusing on reactivity, stability, and spectroscopic properties.

Reactivity and Mechanism

- SF₅OOCI (Pentafluorosulfur peroxyhypochlorite): This compound reacts with alkenes via electrophilic addition, forming stable peroxides. Notably, SF₅OOCI exhibits substrate selectivity distinct from CF₃OOCI; for example, it reacts with cis-CFHCFH stereospecifically but fails to react with C₃F₆ or 2-C₄F₆ under similar conditions . In contrast, (4-Amino-3-chlorophenyl)pentafluorosulfur’s reactivity is likely modulated by its aromatic substituents. The electron-donating -NH₂ group may enhance nucleophilic aromatic substitution, while the -Cl atom could direct electrophilic attacks to specific ring positions.

SF₅CFO (Pentafluorosulfur carbonyl fluoride) :

Characterized by strong infrared (IR) absorption bands at 1,880 cm⁻¹ (C=O stretch) and 1,020 cm⁻¹ (S-F symmetric stretch), SF₅CFO’s reactivity centers on its carbonyl group . The target compound lacks a carbonyl moiety but shares the SF₅ group’s electron-withdrawing effects, which may stabilize negative charges in intermediates during reactions.

Thermal and Chemical Stability

- SF₅-containing peroxides (e.g., derivatives of SF₅OOCI) are thermally stable at 22°C, but stability decreases with higher chlorine or hydrogen content in the molecule . For (4-Amino-3-chlorophenyl)pentafluorosulfur, the presence of both -Cl and -NH₂ groups introduces competing electronic effects: the -Cl atom may reduce stability (as seen in SF₅OOCI derivatives), while the -NH₂ group could enhance resonance stabilization. Direct stability data for the target compound are unavailable, but trends from analogous compounds suggest moderate thermal stability under ambient conditions.

Spectroscopic Properties

- 19F NMR Spectroscopy: The SF₅ group in all derivatives produces characteristic AB₄ splitting patterns in ¹⁹F NMR spectra, with coupling constants JAB ≈ 150 Hz and δ ≈ −55 ppm for equatorial fluorines . Minor variations in chemical shifts may arise from the electronic environment of the phenyl substituents. For example, the electron-withdrawing -Cl and electron-donating -NH₂ groups in the target compound could slightly perturb the SF₅ group’s NMR signals compared to simpler aryl-SF₅ derivatives.

- Infrared Spectroscopy: While SF₅CFO exhibits distinct C=O and S-F stretches , (4-Amino-3-chlorophenyl)pentafluorosulfur would display absorptions associated with N-H stretches (~3,400 cm⁻¹) and aromatic C-Cl bonds (~650 cm⁻¹), alongside SF₅-related bands (~800–1,000 cm⁻¹).

Biological Activity

(4-Amino-3-chlorophenyl)pentafluorosulfur, with the molecular formula C₆H₅ClF₅NS and a molecular weight of 253.62 g/mol, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's synthesis, biological activity, and related research findings.

Synthesis

The synthesis of (4-Amino-3-chlorophenyl)pentafluorosulfur typically involves the reaction of 4-amino-3-chlorobenzene with sulfur tetrafluoride under controlled conditions. This reaction is carried out in an inert atmosphere, usually at low temperatures to prevent decomposition. The resulting compound features a unique combination of functional groups that may influence its biological properties.

Biological Activity

Research into the biological activity of (4-Amino-3-chlorophenyl)pentafluorosulfur is still in its early stages. However, preliminary studies suggest several potential mechanisms of action:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction could affect biochemical pathways crucial for cellular function.

- Endocrine Disruption : There are indications that this compound may exhibit endocrine-disrupting properties, which could have implications for hormonal regulation in organisms .

- Toxicity Profile : Classified as hazardous, (4-Amino-3-chlorophenyl)pentafluorosulfur has been associated with acute toxicity (oral, dermal, and inhalation) and specific target organ toxicity, particularly affecting the respiratory tract .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds containing pentafluorosulfanyl groups, which may provide insights into the activity of (4-Amino-3-chlorophenyl)pentafluorosulfur:

- Pentafluorosulfanyl Analogs : Research on pentafluorosulfanyl analogs of known drugs has shown that these compounds can act as inhibitors of serotonin receptors, suggesting a possible application in treating mood disorders .

- Comparative Studies : Comparisons with similar compounds such as (4-Amino-3-chlorophenyl)sulfur trifluoride indicate that variations in fluorination can significantly alter biological activity and toxicity profiles.

Data Table: Comparison of Biological Activities

| Compound | Mechanism of Action | Toxicity Level | Potential Applications |

|---|---|---|---|

| (4-Amino-3-chlorophenyl)pentafluorosulfur | Enzyme inhibition, endocrine disruption | Acute Toxicity Category 4 | Drug development, research applications |

| (4-Amino-3-chlorophenyl)sulfur trifluoride | Similar mechanisms | Varies | Mood disorder treatments |

| (4-Amino-3-chlorophenyl)sulfur hexafluoride | Enhanced potency | Higher toxicity | Research into complex organic molecules |

The exact mechanism by which (4-Amino-3-chlorophenyl)pentafluorosulfur exerts its biological effects is not fully elucidated. However, it is believed that the interactions facilitated by its amino group and pentafluorosulfur moiety may lead to significant alterations in enzyme activities and other protein functions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.